molecular formula C13H15FO3 B1325916 Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate CAS No. 898752-55-1

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

Cat. No. B1325916
M. Wt: 238.25 g/mol
InChI Key: YLVFHPYTOIXPHY-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would consist of a butyrate ester group attached to a 3-fluoro-4-methylphenyl group . The presence of the fluorine atom could introduce interesting properties, as fluorine is highly electronegative.


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, reduction, and transesterification . The presence of the fluorine atom could also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ester group would likely make it polar and potentially soluble in polar solvents . The fluorine atom could also influence its properties, as fluorine is highly electronegative.

Scientific Research Applications

  • Chemical Structure Analysis : A study by Köysal et al. (2005) examined the structures of N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide, highlighting the geometric parameters and intermolecular interactions in such compounds (Köysal et al., 2005).

  • Intermediate in Pharmaceutical Synthesis : Hao Zhi-hui (2007) discussed the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate in the production of the antiobesity agent rimonabant (Hao Zhi-hui, 2007).

  • Enantioselective Hydrogenation in Ionic Liquid Systems : Starodubtseva et al. (2004) investigated the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems, noting the high level of asymmetric induction and the recyclability of the catalyst (Starodubtseva et al., 2004).

  • Biosynthesis in Fermentation : Fagan et al. (1981) demonstrated the biosynthesis of gamma-substituted-gamma-butyrolactones in film sherries using Ethyl 4-oxobutyrate-2-14 C, elucidating pathways for their formation (Fagan et al., 1981).

  • Antimicrobial Evaluation : Kucukguzel et al. (1999) synthesized and evaluated the antimicrobial properties of ethyl 2-arylhydrazono-3-oxobutyrates, exploring their effectiveness against various bacterial strains (Kucukguzel et al., 1999).

  • Synthesis in Multi-Component Reactions : Xu et al. (2015) discussed the efficient synthesis of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives from ethyl 2-fluoroacetoacetate, showcasing the versatility in chemical synthesis (Xu et al., 2015).

properties

IUPAC Name

ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVFHPYTOIXPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645591
Record name Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutyrate

CAS RN

898752-55-1
Record name Ethyl 3-fluoro-4-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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